N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as BDF-6109, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown promising results in various studies.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine exerts its pharmacological effects by inhibiting the PDE10A enzyme, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, leads to the modulation of various intracellular signaling pathways that are involved in the regulation of neuronal function and behavior.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to have several biochemical and physiological effects, including increased levels of cAMP and cGMP, enhanced dopamine release, and improved cognitive function in animal models. It has also been found to have anxiolytic and antipsychotic effects, which make it a promising candidate for the treatment of various neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its selectivity towards the PDE10A enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine. One of the potential applications of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is in the treatment of Huntington's disease, which is a neurodegenerative disorder characterized by the loss of striatal neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease. Another potential application of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is in the treatment of schizophrenia, which is a complex neuropsychiatric disorder characterized by positive and negative symptoms. N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been found to have antipsychotic effects in animal models of schizophrenia. Further research is needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in human clinical trials.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine is a novel compound that has shown promising results in various scientific research applications. It has been found to be a potent and selective inhibitor of the PDE10A enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. Further research is needed to determine the full potential of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in the treatment of various neuropsychiatric disorders.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves several steps, including the reaction of 2-aminopyrimidine with 3,3,3-trifluoropropylamine and subsequent reaction with 1,3-benzodioxole-5-carboxaldehyde. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of intracellular signaling pathways. PDE10A inhibition has been implicated in the treatment of various neuropsychiatric disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)5-3-11-4-6-19-14(21-11)20-8-10-1-2-12-13(7-10)23-9-22-12/h1-2,4,6-7H,3,5,8-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGQPTKNFDMQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=CC(=N3)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.